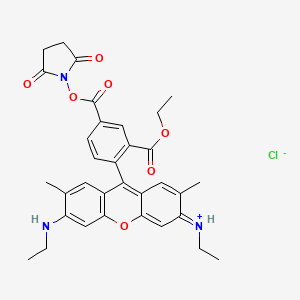![molecular formula C18H22Cl2N2O B13782705 4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol CAS No. 63979-56-6](/img/structure/B13782705.png)
4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes two chloroethyl groups attached to an aniline moiety, further connected to a dimethylphenol group. Its molecular formula is C16H20Cl2N2O, and it has a molecular weight of approximately 331.25 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with 2,6-dimethylphenol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is carried out at elevated temperatures and may require purification steps like recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the implementation of advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form DNA cross-links.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol involves the formation of reactive intermediates that can interact with biological macromolecules. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
相似化合物的比较
Similar Compounds
4-[Bis(2-chloroethyl)amino]benzaldehyde: Similar structure but lacks the dimethylphenol group.
Melphalan: Contains a similar bis(2-chloroethyl)amino group but is attached to a different aromatic ring.
Chlorambucil: Another compound with bis(2-chloroethyl)amino groups but with a different overall structure.
Uniqueness
4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
63979-56-6 |
|---|---|
分子式 |
C18H22Cl2N2O |
分子量 |
353.3 g/mol |
IUPAC 名称 |
4-[4-[bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol |
InChI |
InChI=1S/C18H22Cl2N2O/c1-13-11-16(12-14(2)18(13)23)21-15-3-5-17(6-4-15)22(9-7-19)10-8-20/h3-6,11-12,21,23H,7-10H2,1-2H3 |
InChI 键 |
OYZRSIFCXNQYLX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)NC2=CC=C(C=C2)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



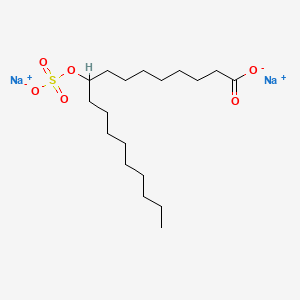

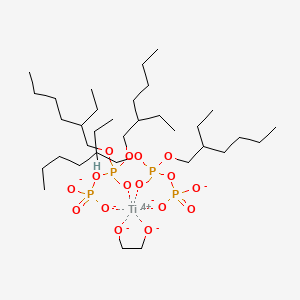

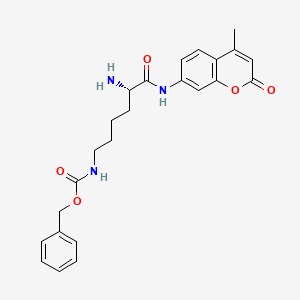
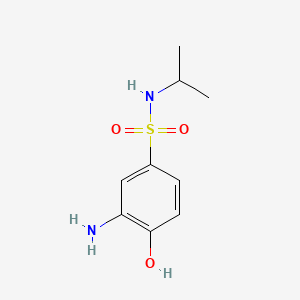
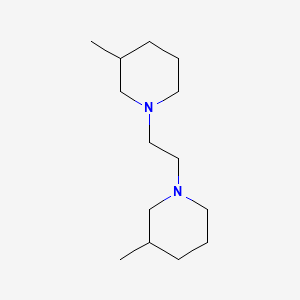
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
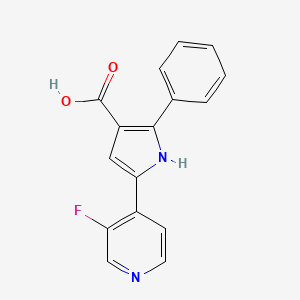
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
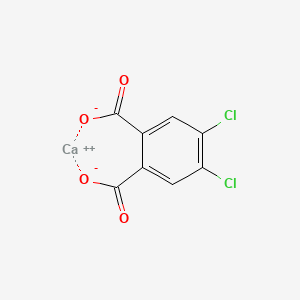
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
